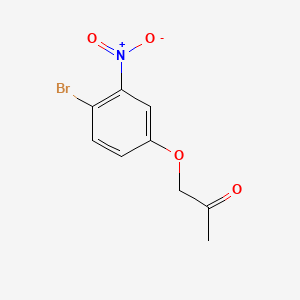
1-(4-Bromo-3-nitrophenoxy)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-3-nitro-phenoxy)-propan-2-one is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-nitro-phenoxy)-propan-2-one typically involves the reaction of 4-bromo-3-nitrophenol with a suitable propanone derivative under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium hydroxide as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-nitro-phenoxy)-propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-bromo-3-nitro-phenoxy)-propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-nitro-phenoxy)-propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target sites. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitrophenol: Shares the bromine and nitro groups but lacks the propanone moiety.
4-bromo-2-nitrophenol: Similar structure with a different position of the nitro group.
1-(4-bromo-3-nitro-phenoxy)-ethanone: Similar structure with an ethanone moiety instead of propanone.
Uniqueness
1-(4-bromo-3-nitro-phenoxy)-propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the propanone moiety, allows for a wide range of chemical transformations and interactions.
Properties
CAS No. |
78137-77-6 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8BrNO4/c1-6(12)5-15-7-2-3-8(10)9(4-7)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
LTYXFXVMQXYTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















